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Compound of Interest

Compound Name: Atalafoline

Cat. No.: B011924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activities of the acridone

alkaloid Atalafoline and its structural analogs. The information presented herein is compiled

from various studies, offering objective data to inform future research and drug development

endeavors in oncology.

Introduction to Atalafoline and its Analogs
Atalafoline is a naturally occurring acridone alkaloid with the chemical structure 1,3-dihydroxy-

2,5,6-trimethoxy-10-methylacridin-9-one. Acridone alkaloids are a class of heterocyclic

compounds known for their diverse biological activities, including potent cytotoxic effects

against various cancer cell lines. Structural analogs of Atalafoline, primarily differing in the

substitution patterns on the acridone core, have been synthesized and isolated from natural

sources to explore their therapeutic potential and to establish structure-activity relationships

(SAR). This guide focuses on the comparative cytotoxic profiles of these compounds.

Comparative Cytotoxic Activity
The cytotoxic activities of Atalafoline analogs and related acridone alkaloids have been

evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration

(IC50), a measure of the potency of a substance in inhibiting a specific biological or

biochemical function, is a key metric for comparison.
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Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Atalafoline Analogs and Related

Acridone Alkaloids
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Compound Structure Cell Line IC50 (µM) Reference

Atalafoline

1,3-dihydroxy-

2,5,6-trimethoxy-

10-methylacridin-

9-one

Not explicitly

tested in the

reviewed

literature

-

Glyfoline

1,6-dihydroxy-

2,3,4,5-

tetramethoxy-10-

methylacridin-9-

one

HL-60 (Human

promyelocytic

leukemia)

>100 [1]

1-Hydroxy-10-

methyl-2,3,4,5,6-

pentamethoxyacr

idin-9-one

HL-60 >100 [1]

1,6-Dihydroxy-

10-methyl-2,3,4-

trimethoxyacridin

-9-one

HL-60 14.0 [1]

1-Hydroxy-10-

methyl-2,3,4,6-

tetramethoxyacri

din-9-one

HL-60 12.0 [1]

1-Hydroxy-4-

methoxy-10-

methylacridone

HCT116 (p53-/-)

(Colon

Carcinoma)

6.78 [2]

MDA-MB-231-

pcDNA (Breast

Adenocarcinoma

)

106.47 [2]

Norevoxanthine
U87MG.ΔEGFR

(Glioblastoma)
5.72 [2]
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CCRF-CEM

(Leukemia)
137.62 [2]

Evoxanthine

HCT116

(p53+/+) (Colon

Carcinoma)

6.11 [2]

HepG2

(Hepatocellular

Carcinoma)

80.99 [2]

1,3-Dimethoxy-

10-

methylacridone

MDA-MB-231-

BCRP (Breast

Adenocarcinoma

)

3.38 [2]

CEM/ADR5000

(Leukemia)
58.10 [2]

Atalaphyllidine
P388 (Murine

leukemia)
2.6 [3]

A549 (Human

lung carcinoma)
4.2 [3]

5-Hydroxy-N-

methylseverifolin

e

P388 2.5 [3]

A549 4.4 [3]

Atalaphyllinine P388 2.8 [3]

A549 4.9 [3]

des-N-

Methylnoracrony

cine

P388 2.0 [3]

A549 3.8 [3]

Buxifoliadine E
LNCaP (Prostate

cancer)

Most potent of 10

tested acridones
[4]
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Normelicopidine
PC-3M (Prostate

cancer)
12.5 µg/mL [5][6]

LNCaP (Prostate

cancer)
21.1 µg/mL [5][6]

Helebelicine A

(3-hydroxy-1,4-

dimethoxy-10-

methyl-9-

acridone)

A549 (Lung

carcinoma)
>77 µM [7]

DLD-1

(Colorectal

adenocarcinoma)

>77 µM [7]

Helebelicine B

(3-hydroxy-1,2-

dimethoxy-10-

methyl-9-

acridone)

A549 >77 µM [7]

DLD-1 >77 µM [7]

Structure-Activity Relationship (SAR)
The comparative data reveals key structural features that influence the cytotoxic potency of

acridone alkaloids:

Hydroxyl Group at C-1: The presence of a free hydroxyl group at the C-1 position is crucial

for cytotoxic activity. Derivatives with a methoxy group at C-1 (1-OMe) are generally less

active than their 1-hydroxy counterparts.[1]

Substitution on the A-ring: The nature of substituents on the A-ring significantly impacts

activity. While nitro groups lead to inactivity, amino groups can confer cytotoxicity.[1]

N-Methyl Group: The N-methyl group on the acridone nitrogen is important for activity.

Replacement with an NH or a longer N-dialkylaminoethyl group results in a dramatic

reduction or total loss of cytotoxicity.[1]
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Prenyl Group and Tetracyclic Systems: For tetracyclic acridones, a prenyl group at C-2, a

secondary amine, and hydroxyl groups at C-1 and C-5 are important for antiproliferative

activity.[3] Cyclization at positions 3-4 of the acridone ring was found to be unfavorable for

cytotoxic activity.[4]

Fused Heterocyclic Rings: The presence of a furan ring fused at positions 2-3 of the acridone

core, as seen in Buxifoliadine E, can enhance cytotoxic activity.[4]

Mechanism of Action and Signaling Pathways
The cytotoxic effects of these acridone alkaloids are mediated through the induction of

apoptosis and interference with key cellular signaling pathways.

Induction of Apoptosis via Reactive Oxygen Species
(ROS)
Several acridone alkaloids have been shown to induce apoptosis in cancer cells. For instance,

1,3-dimethoxy-10-methylacridone (Compound 5 in Table 1) triggers apoptosis in CCRF-CEM

leukemia cells, a process mediated by an increase in the production of reactive oxygen species

(ROS).[2]

Inhibition of the ERK Signaling Pathway
A study on acridone derivatives from Atalantia monophyla revealed that their anti-proliferative

effects are linked to the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway.

[4] The ERK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK)

signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and

survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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